Neurokinin A(4-10) (TFA) is a peptide derived from the neurokinin A family, which plays a significant role in various physiological processes, including pain perception, inflammation, and the regulation of smooth muscle contraction. Specifically, Neurokinin A(4-10) acts as an agonist at the tachykinin NK2 receptor, which is involved in mediating smooth muscle contraction and neurotransmission in the central and peripheral nervous systems. The compound is primarily utilized in scientific research to explore receptor interactions and to develop potential therapeutic agents targeting neurokinin receptors.
Neurokinin A(4-10) (TFA) is synthesized from natural neurokinin A peptides, which are found in various tissues throughout the body. The classification of this compound falls under the category of neuropeptides and tachykinins, characterized by their role as neurotransmitters or neuromodulators. Neurokinin A(4-10) is specifically classified as a tachykinin NK2 receptor agonist, which distinguishes it from other neuropeptides that may interact with different receptors.
The synthesis of Neurokinin A(4-10) (TFA) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of peptide bonds while minimizing side reactions.
Neurokinin A(4-10) consists of a sequence of amino acids: Aspartic acid (Asp), Serine (Ser), Phenylalanine (Phe), Valine (Val), Leucine (Leu), Methionine (Met), Glycine (Gly), and an amide group at the C-terminus. The molecular formula can be represented as .
The molecular weight of Neurokinin A(4-10) is approximately 800 Da. Its structure includes several key functional groups that contribute to its biological activity, including hydrophobic residues that facilitate receptor binding.
Neurokinin A(4-10) participates in various chemical reactions primarily associated with its binding to the NK2 receptor. These interactions can lead to downstream signaling pathways involving G-proteins, which mediate physiological responses.
The mechanism of action for Neurokinin A(4-10) involves its binding to the NK2 receptor, a G-protein-coupled receptor located on smooth muscle cells and neurons. Upon binding:
Data from studies indicate that specific amino acid residues within Neurokinin A(4-10) are critical for maintaining high affinity and efficacy at the NK2 receptor, with certain modifications drastically reducing activity .
Relevant data indicates that modifications to the peptide structure can significantly affect both solubility and stability .
Neurokinin A(4-10) has several scientific applications:
Tachykinins constitute an evolutionarily conserved family of neuropeptides characterized by the defining C-terminal sequence Phe-X-Gly-Leu-Met-NH~2~, where X represents a hydrophobic residue. In mammals, this family includes Substance P (Substance P), Neurokinin A, and Neurokinin B, which function as primary ligands for three G protein-coupled receptor subtypes: neurokinin 1 receptor, neurokinin 2 receptor, and neurokinin 3 receptor. These receptors exhibit distinct ligand preference profiles—Substance P displays highest affinity for neurokinin 1 receptor, Neurokinin A for neurokinin 2 receptor, and Neurokinin B for neurokinin 3 receptor—though significant cross-reactivity occurs at higher concentrations [5] [6] [9].
Table 1: Mammalian Tachykinin System Components
Endogenous Ligand | Primary Receptor | Key Physiological Roles | Receptor Signaling Pathway |
---|---|---|---|
Substance P | Neurokinin 1 receptor | Pain transmission, neurogenic inflammation, emesis | Gαq/11 → PLCβ → IP~3~/DAG → Ca^2+^ release |
Neurokinin A | Neurokinin 2 receptor | Smooth muscle contraction (respiratory, gastrointestinal), micturition reflex | Gαq/11 → PLCβ → IP~3~/DAG → Ca^2+^ mobilization |
Neurokinin B | Neurokinin 3 receptor | Reproduction, thermoregulation, nociception modulation | Gαq/11 → PLCβ → IP~3~/DAG → PKC activation |
Tachykininergic signaling exerts profound neuromodulatory effects within both the central and peripheral nervous systems. Upon release from sensory nerve terminals or specialized endocrine cells, these peptides activate their cognate receptors, triggering phospholipase Cβ-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate. This generates inositol trisphosphate and diacylglycerol, culminating in intracellular calcium mobilization and protein kinase C activation. Downstream consequences include neuronal excitation, neurotransmitter release modulation, and gene expression regulation. Critically, tachykinins function within intricate neuromodulatory networks, often co-released with other transmitters like glutamate or calcitonin gene-related peptide, thereby amplifying neurogenic inflammation, visceral reflexes, and pain sensitization [5] [8] [9].
Peripherally, Neurokinin A-containing sensory fibers densely innervate smooth muscle organs—including the bronchial tree, gastrointestinal tract, and urinary bladder—where they regulate contractility and secretory functions. Within the central nervous system, tachykinins modulate affective behaviors, stress responses, and nociceptive processing through projections extending from the hypothalamus, amygdala, and brainstem nuclei. The dysregulation of tachykinin signaling is implicated across pathological states including asthma, irritable bowel syndrome, depression, and chronic pain syndromes, underscoring their broad physiological significance [6] [8] [9].
Neurokinin A(4-10) embodies the minimally structured core required for selective and potent neurokinin 2 receptor activation. Derived from the full-length Neurokinin A (His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH~2~) through proteolytic cleavage, this fragment comprises residues 4–10 (Asp-Ser-Phe-Val-Gly-Leu-Met-NH~2~). Biochemical studies confirm that truncation of the N-terminal tripeptide does not diminish neurokinin 2 receptor affinity or functional efficacy; rather, it enhances receptor selectivity by eliminating residual interactions with neurokinin 1 receptor and neurokinin 3 receptor observed with the parent peptide. This property renders Neurokinin A(4-10) a quintessential tool for isolating neurokinin 2 receptor-mediated phenomena [1] [3] [7].
The molecular basis for neurokinin 2 receptor activation by Neurokinin A(4-10) involves stereospecific interactions between peptide side chains and receptor subdomains. Structure-activity relationship analyses reveal that residues Aspartic acid^4^, Phenylalanine^6^, Valine^7^, Leucine^9^, and Methionine^10^ form critical contacts within the neurokinin 2 receptor binding pocket. Notably, alanine substitution at position 6 (Phenylalanine) reduces receptor binding affinity by >5,000-fold, underscoring the indispensable role of this aromatic residue in receptor engagement. Similarly, Valine^7^ substitution diminishes potency 80-fold, highlighting its contribution to hydrophobic stabilization of the peptide-receptor complex. The C-terminal amidation (–Met-NH~2~) proves absolutely essential for receptor activation, as demonstrated by complete loss of activity upon its removal or replacement with a free carboxylate [3].
Table 2: Structure-Activity Relationships of Neurokinin A(4-10) at Human Neurokinin 2 Receptor
Position | Residue | Consequence of Alanine Substitution | Consequence of D-Isomer Substitution | Functional Role |
---|---|---|---|---|
4 | Aspartic acid | 8-fold ↓ affinity | Drastic affinity reduction | Electrostatic interaction |
5 | Serine | No significant change | Moderate affinity reduction | Structural flexibility |
6 | Phenylalanine | 5,000-fold ↓ affinity | Drastic affinity reduction | Core binding interaction |
7 | Valine | 80-fold ↓ affinity | Drastic affinity reduction | Hydrophobic stabilization |
8 | Glycine | No significant change | Moderate affinity reduction | Conformational flexibility |
9 | Leucine | 15-fold ↓ affinity | Drastic affinity reduction | Receptor activation |
10 | Methionine | 10-fold ↓ affinity | Partial agonist conversion | Receptor activation |
Neurokinin A(4-10) demonstrates species-dependent pharmacological profiles. While equally potent in activating human and rabbit neurokinin 2 receptors, it exhibits reduced efficacy at rat receptors compared to full-length Neurokinin A. This divergence arises from subtle variations in receptor transmembrane domain architecture, particularly within extracellular loop regions governing peptide access to the orthosteric binding site. Such differential activity necessitates careful consideration when extrapolating findings across experimental models [3].
Upon binding, Neurokinin A(4-10) induces neurokinin 2 receptor conformational changes that facilitate Gα~q/11~ protein coupling and subsequent phospholipase Cβ activation. In isolated human colon circular muscle preparations—a tissue exhibiting high neurokinin 2 receptor density—Neurokinin A(4-10) provokes robust contractions equivalent to those elicited by Neurokinin A. Radioligand binding assays using [^3^H]SR48968 confirm nanomolar affinity for human neurokinin 2 receptors, with functional assays demonstrating half-maximal effective concentration values consistently below 100 nanomolar. Importantly, these effects remain susceptible to selective neurokinin 2 receptor antagonists like GR94800 and SR48968, confirming receptor specificity [1] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7